trans 2-(4-Aminocyclohexyl)ethanol hydrochloride
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Overview
Description
trans 2-(4-Aminocyclohexyl)ethanol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of cyclohexane, featuring an amino group and an ethanol group attached to the cyclohexane ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects .
Industry:
Safety and Hazards
Future Directions
The compound offers potential for drug discovery, synthesis of new compounds, and investigation of biological processes. It can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical production processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of trans-4-nitrocyclohexanol to trans-4-aminocyclohexanol, followed by the reaction with ethylene oxide to form trans 2-(4-Aminocyclohexyl)ethanol.
Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of trans-4-nitrocyclohexanol in the presence of a palladium catalyst, followed by the reaction with ethylene oxide and subsequent treatment with hydrochloric acid.
Industrial Production Methods: Industrial production typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of high-pressure reactors and continuous flow systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans 2-(4-Aminocyclohexyl)ethanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted cyclohexyl derivatives.
Mechanism of Action
The mechanism of action of trans 2-(4-Aminocyclohexyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ethanol group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
trans-4-Aminocyclohexanol: Similar structure but lacks the ethanol group.
trans-2-(4-Aminocyclohexyl)acetic acid: Contains an acetic acid group instead of an ethanol group.
Uniqueness:
Properties
IUPAC Name |
2-(4-aminocyclohexyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h7-8,10H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFIQDIAYQRZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007925-20-2 |
Source
|
Record name | 2-[rac-(1r,4r)-4-aminocyclohexyl]ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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